5-Bromo-3-methylbenzo[d]isothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-methyl-1,2-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFJWKGJYZIEJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291544 | |
| Record name | 5-Bromo-3-methyl-1,2-benzisothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73437-06-6 | |
| Record name | 5-Bromo-3-methyl-1,2-benzisothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73437-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methyl-1,2-benzisothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Insights of 5 Bromo 3 Methylbenzo D Isothiazole
Reactivity of the Benzo[d]isothiazole Ring System
The benzo[d]isothiazole scaffold is an aromatic heterocyclic system that exhibits a unique reactivity profile. The fusion of the electron-rich benzene (B151609) ring with the electron-deficient isothiazole (B42339) ring results in a complex electronic landscape. The isothiazole ring, containing a nitrogen-sulfur bond, is generally considered to be relatively stable. Electrophilic substitution on the parent isothiazole ring typically occurs at the C4 position. However, in the case of 5-Bromo-3-methylbenzo[d]isothiazole, the reactivity is significantly modulated by the presence of the bromo and methyl groups, as well as the fused benzene ring.
The bromine atom at the 5-position of the benzo[d]isothiazole ring plays a pivotal role in directing the molecule's reactivity, particularly in cross-coupling and nucleophilic substitution reactions.
Nucleophilic and Cross-Coupling Reactions: The carbon-bromine bond in this compound is a key site for functionalization. The C-Br bond is susceptible to oxidative addition by palladium(0) catalysts, making it an excellent handle for various cross-coupling reactions. illinois.edu This is a common feature for aryl bromides in palladium-catalyzed reactions. illinois.edu
Studies on structurally related compounds, such as 3,5-dibromoisothiazole-4-carbonitrile, have demonstrated that Suzuki-Miyaura coupling occurs selectively at the 5-position. nih.gov This suggests that the 5-position of the benzo[d]isothiazole ring is activated for such transformations. The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organoboron species and subsequent reductive elimination to form the new carbon-carbon bond. libretexts.org
Similarly, the Heck reaction, another palladium-catalyzed cross-coupling reaction, is a viable pathway for the functionalization of aryl bromides. organic-chemistry.orgyoutube.com This reaction couples the aryl bromide with an alkene to introduce a vinyl group. organic-chemistry.orgyoutube.com The amenability of the C-Br bond to these reactions allows for the synthesis of a wide array of derivatives of this compound with tailored electronic and steric properties.
The following table summarizes the expected reactivity of the bromo-substituent in key cross-coupling reactions.
| Reaction | Reagents | Expected Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl-3-methylbenzo[d]isothiazole |
| Heck Coupling | Alkene, Pd catalyst, Base | 5-Vinyl-3-methylbenzo[d]isothiazole |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 5-Amino-3-methylbenzo[d]isothiazole |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 5-Alkynyl-3-methylbenzo[d]isothiazole |
This table presents expected reactions based on the known reactivity of aryl bromides in cross-coupling reactions.
The methyl group at the 3-position of the benzo[d]isothiazole ring also influences the molecule's reactivity. As an electron-donating group, it can activate the heterocyclic ring towards certain reactions. The protons of the methyl group are weakly acidic and can potentially participate in condensation reactions with aldehydes and other electrophiles, particularly in the presence of a strong base. This reactivity is a common feature of methyl groups attached to heterocyclic systems.
Furthermore, the methyl group can be a target for oxidation reactions to yield the corresponding carboxylic acid or can undergo halogenation under radical conditions to form a halomethyl group, which is a versatile synthetic intermediate.
Reaction Mechanisms Elucidation (e.g., radical intermediates in synthetic pathways)
While detailed mechanistic studies specifically for this compound are not extensively documented in the literature, inferences can be drawn from related systems. The synthesis of substituted benzisothiazoles can proceed through various mechanisms. For instance, the formation of the benzo[d]isothiazole ring can involve cyclization reactions that may proceed through ionic or concerted pathways.
The potential for radical intermediates should also be considered, particularly in reactions involving halogenation or certain coupling processes. For example, the bromination of the methyl group would likely proceed through a free-radical chain mechanism initiated by light or a radical initiator.
In the context of some palladium-catalyzed cross-coupling reactions, while the dominant cycle is well-established, the potential for radical intermediates to arise from side reactions cannot be entirely dismissed, especially under specific reaction conditions or with certain substrates. However, the primary pathways for reactions like the Suzuki-Miyaura and Heck couplings are generally accepted to proceed through the well-defined oxidative addition, transmetalation, and reductive elimination steps. libretexts.org
Intramolecular and Intermolecular Interactions Affecting Reactivity
The structure of this compound allows for a range of non-covalent interactions that can influence its physical properties and reactivity.
Intramolecular Interactions: There are no significant intramolecular hydrogen bonds expected in this molecule. However, steric interactions between the methyl group at position 3 and any potential substituents at position 4 could influence the conformation and reactivity of the molecule.
Intermolecular Interactions: In the solid state, several intermolecular interactions are plausible. These include:
π-π Stacking: The planar aromatic benzo[d]isothiazole ring system can participate in π-π stacking interactions, which can influence crystal packing and solubility.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. This type of interaction is increasingly recognized for its role in crystal engineering and molecular recognition.
Computational studies on similar molecules, such as 5-Bromo-2-Hydroxybenzaldehyde, utilize techniques like Molecular Electrostatic Potential (MEP) analysis to identify electron-rich and electron-poor regions, which can predict sites for intermolecular interactions. nih.gov For this compound, the bromine atom and the nitrogen and sulfur heteroatoms would be key sites for such interactions.
Stability and Ring System Integrity Considerations
The benzo[d]isothiazole ring system is generally a stable aromatic scaffold. The aromaticity of both the benzene and the isothiazole rings contributes to this stability. The presence of the bromo and methyl substituents is not expected to significantly compromise the integrity of the ring system under normal conditions.
However, under harsh reaction conditions, such as strong oxidation or reduction, the isothiazole ring can potentially undergo cleavage. For instance, reductive cleavage of the N-S bond is a known reaction for some isothiazole derivatives. The stability of the molecule will also be dependent on the reaction medium, with decomposition possible in the presence of strong acids or bases at elevated temperatures.
Computational and Theoretical Investigations of 5 Bromo 3 Methylbenzo D Isothiazole
Quantum Mechanical Studies (QM)
Quantum mechanical calculations are fundamental tools for predicting the physicochemical properties of molecules from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For a compound like 5-Bromo-3-methylbenzo[d]isothiazole, these studies provide invaluable insights that complement experimental data.
Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance between accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a molecule from its electron density.
In a typical DFT study on a molecule such as this compound, a functional (like B3LYP) and a basis set (like 6-311++G(d,p)) are chosen to approximate the exchange-correlation energy. dntb.gov.uairjweb.com Such calculations are used to predict a wide range of properties:
Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
Vibrational Frequencies: Simulating the infrared and Raman spectra.
Electronic Properties: Calculating the distribution of electrons and the energies of molecular orbitals. researchgate.net
Reactivity Descriptors: Quantifying properties like electronegativity, chemical hardness, and electrophilicity to understand how the molecule interacts with others. researchgate.netnih.gov
Studies on related benzothiazole (B30560) and thiazole (B1198619) derivatives have successfully used DFT to understand structural features, electronic transitions, and potential biological activity. nih.govmdpi.com For instance, DFT calculations on N-((1H-benzo[d]imidazol-2-yl) methyl) thiazol-2-amine were performed using the B3LYP/6-311G(d,p) level of theory to analyze its optimized geometry and electronic characteristics. irjweb.com
Beyond DFT, other quantum mechanical methods are also employed.
Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. Hartree-Fock (HF) is the simplest ab initio method, but more accurate (and computationally expensive) methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are also used. Ab initio calculations have been applied to study the electronic structure and reactivity of various heterocyclic systems, including bromo-substituted ones. nih.govmdpi.com For example, a study on benzo[1,2-d:4,5-d′]bis( dntb.gov.uanih.govnih.govthiadiazole) and its bromo derivatives utilized high-level ab initio calculations to determine properties like electron affinity. nih.govmdpi.com
Semi-Empirical Approaches: These methods, such as PM3, are faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. dntb.gov.ua While less accurate, they are useful for screening large numbers of molecules or studying very large systems. For instance, the PM3 method has been used alongside DFT to investigate the properties of N-benzyl-5-bromo isatin (B1672199) derivatives. dntb.gov.ua
Molecular and Electronic Structure Characterization
Computational chemistry provides a detailed picture of the molecular and electronic features of this compound.
A primary result from QM calculations is the optimized molecular geometry, which corresponds to the lowest energy structure of the molecule. This involves calculating bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the bicyclic system and the orientation of the methyl group.
Conformational analysis, particularly relevant if flexible side chains were present, would identify different stable conformers and their relative energies. While the core benzo[d]isothiazole ring is rigid, the rotation of the methyl group would be a minor conformational feature. The table below shows illustrative optimized geometry parameters for a related thiazole derivative, demonstrating the type of data generated.
Table 1: Illustrative Calculated Structural Parameters for a Thiazole Derivative Data derived from a study on N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine. irjweb.com
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-S (thiazole) | ~1.76 Å |
| Bond Length | C=N (thiazole) | ~1.31 Å |
| Bond Angle | C-S-C | ~89° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). researchgate.net Their energies and spatial distributions are crucial for understanding a molecule's electronic behavior.
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential). Regions of high HOMO density indicate likely sites for electrophilic attack.
LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons (its electron affinity). Regions of high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.gov A small gap suggests high reactivity and that the molecule can be easily excited. mdpi.com
For this compound, the electron-withdrawing bromine atom would be expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted parent compound. The table below presents illustrative FMO data from a study on a different heterocyclic system.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiazole Derivative Data from a DFT study on N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine. irjweb.com
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.5293 |
| LUMO | -0.8302 |
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule. nih.gov It plots the electrostatic potential onto the electron density surface.
Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are prone to electrophilic attack. In this compound, these would likely be located around the nitrogen and sulfur atoms due to their lone pairs of electrons. irjweb.com
Positive Potential Regions (Blue): These areas are electron-deficient and indicate sites for nucleophilic attack. These are often found around hydrogen atoms. irjweb.com
Zero Potential Regions (Green): These represent areas of neutrality.
The MEP map provides a comprehensive picture of the molecule's polarity and its reactive sites, which is essential for predicting intermolecular interactions. osti.gov Analysis of the MEP for this compound would help predict how it might interact with biological targets or other reactants.
Spectroscopic Property Predictions
Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, providing insights that complement experimental data. Density Functional Theory (DFT) is a common method for these predictions.
Theoretical calculations can predict the vibrational frequencies of this compound, which correspond to the absorption peaks in its Infrared (IR) spectrum. By calculating the harmonic frequencies at a specific level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), a theoretical IR spectrum can be generated. This allows for the assignment of specific vibrational modes to observed experimental bands.
Key vibrational modes for this compound would include:
C-H stretching vibrations of the methyl group and the benzene (B151609) ring.
C=N and C=C stretching vibrations within the bicyclic ring system.
The C-Br stretching frequency, which is typically found in the lower frequency region of the spectrum.
Ring deformation and bending modes.
An illustrative data table of predicted vibrational frequencies is presented below. Please note that this data is hypothetical and serves as an example of what a computational study would produce.
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3050-3150 | Aromatic C-H stretch |
| 2950-3000 | Methyl C-H stretch |
| 1600-1650 | C=N stretch |
| 1450-1550 | Aromatic C=C stretch |
| 1000-1200 | In-plane C-H bending |
| 600-800 | C-Br stretch |
| 400-600 | Ring deformation modes |
This table is for illustrative purposes only.
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λmax). For this compound, the UV-Vis spectrum would be characterized by transitions involving the π-electron system of the benzo[d]isothiazole core.
Similarly, computational methods can provide insights into the fluorescence properties by calculating the emission energies from the first excited state to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift.
A hypothetical table of predicted electronic transition data is shown below.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 3.8 | 326 | 0.25 |
| S₀ → S₂ | 4.5 | 275 | 0.18 |
| S₀ → S₃ | 5.1 | 243 | 0.32 |
This table is for illustrative purposes only.
Computational methods can also predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and coupling constants (J). The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. Theoretical calculations of ¹H and ¹³C chemical shifts for this compound would aid in the assignment of experimental NMR spectra. The predicted chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).
An example of how predicted NMR data could be presented is given in the table below.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C3 | 155.2 | H (methyl) | 2.5 |
| C5 | 118.9 | H4 | 7.8 |
| C7a | 152.6 | H6 | 7.6 |
| C4 | 125.4 | H7 | 8.1 |
| C6 | 128.7 | ||
| C7 | 121.3 | ||
| C (methyl) | 20.1 | ||
| C3a | 130.5 |
This table is for illustrative purposes only and chemical shifts are relative to TMS.
Computational Analysis of Reaction Mechanisms
Theoretical chemistry provides a framework for investigating the mechanisms of chemical reactions, offering insights into the transition states and energetics that govern the transformation of reactants to products.
For a proposed reaction involving this compound, computational methods can be used to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. By calculating the energy of the reactants and the transition state, the activation energy (Ea) of the reaction can be determined. This provides a quantitative measure of the reaction's kinetic feasibility. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can confirm that the identified transition state connects the reactants and products. smu.edu
For instance, in a nucleophilic aromatic substitution reaction at the C5 position, the transition state would involve the attacking nucleophile and the departing bromide ion partially bonded to the carbon atom.
Computational chemistry can be used to calculate the thermodynamic properties of a reaction, such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG). These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions. By comparing the computed energies of isomers or different products, their relative stabilities can be determined.
For a hypothetical reaction of this compound, the following thermodynamic data could be calculated:
| Parameter | Calculated Value (kcal/mol) |
| Enthalpy of Reaction (ΔH) | -15.5 |
| Gibbs Free Energy of Reaction (ΔG) | -12.3 |
This table is for illustrative purposes only and represents a hypothetical exothermic and spontaneous reaction.
Molecular Electron Density Theory (MEDT) Applications
No published studies applying Molecular Electron Density Theory (MEDT) to analyze the reactivity or reaction mechanisms involving this compound were found. This type of analysis, which focuses on the changes in electron density to understand chemical reactivity, has not been documented for this specific compound in the available literature.
Prediction of Chemical Reactivity Descriptors
Similarly, detailed research findings predicting the global and local chemical reactivity descriptors for this compound through methods like Density Functional Theory (DFT) are not available. Consequently, data tables for descriptors such as chemical potential, hardness, softness, and the electrophilicity index, or analyses based on Fukui functions for this molecule, could not be compiled.
Academic Research Applications of Benzo D Isothiazole Derivatives
Advances in Medicinal Chemistry Research
The unique chemical properties of benzo[d]isothiazole derivatives have positioned them as versatile scaffolds in medicinal chemistry. Their ability to interact with various biological targets has led to the synthesis and evaluation of numerous analogues with a wide spectrum of pharmacological activities. mdpi.com
Enzyme Modulation and Inhibition Studies (e.g., Kinases, Carbonic Anhydrase)
Derivatives of benzo[d]isothiazole have demonstrated notable activity as modulators of various enzymes. For instance, certain benzo[d]isothiazol-3(2H)-one derivatives, such as 5-Fluoro-2-phenylbenzo[d]isothiazol-3(2H)-one (ML089) and 6-fluoro-2-(o-tolyl)benzo[d]isothiazol-3(2H)-one (Thr101), have been identified as potent inhibitors of phosphomannose isomerase (PMI). mdpi.com This inhibition has implications for anti-tumor applications and the regulation of blood glucose. mdpi.com
Furthermore, the structural similarities of benzo[d]isothiazoles to other biologically active heterocyclic compounds suggest their potential to interact with a range of enzymes. For example, research on related benzodithiine derivatives has shown their ability to modulate the activity of the redox enzyme glutathione (B108866) reductase by interacting with its active-site sulfhydryl groups. nih.govnih.gov This line of inquiry opens avenues for exploring benzo[d]isothiazole derivatives as potential modulators of similar redox-sensitive enzymes.
While direct studies on 5-Bromo-3-methylbenzo[d]isothiazole's effect on kinases and carbonic anhydrase are not extensively detailed in the provided results, the broader class of isothiazole (B42339) and benzothiazole (B30560) derivatives has been a subject of such investigations.
Antimicrobial Agent Development (Antibacterial, Antifungal, Antiviral, Antimycobacterial)
The development of new antimicrobial agents is a critical area of research, and benzo[d]isothiazole derivatives have emerged as promising candidates. Although some studies on specific Schiff bases of benzo[d]isothiazole found no significant antiviral or antimicrobial activity against a panel of viruses and bacteria, the broader class of isothiazoles shows considerable promise. nih.gov For example, isothiazole derivatives are known components of commercial fungicides like isotianil, which is effective against rice blast. mdpi.commdpi.com
In the realm of antibacterial research, novel 3-methylbenzo[d]thiazol-methylquinolinium derivatives have exhibited potent activity against various bacterial strains, including multidrug-resistant ones like MRSA and VRE. nih.govnih.gov One derivative, bearing a 4-fluorophenyl group, showed superior antibacterial activity with lower minimum inhibitory concentrations (MICs) than methicillin (B1676495) and vancomycin (B549263) against resistant strains. nih.gov
| Compound/Derivative | Antimicrobial Activity | Details |
| Benzo[d]isothiazole Schiff Bases | No significant activity | Tested against HIV-1, HBV, Yellow fever virus, Bovine viral diarrhoea virus, Staphylococcus aureus, Salmonella spp., Mycobacterium fortuitum, Mycobacterium smegmatis, Candida albicans, and Aspergillus fumigatus. nih.gov |
| Isotianil (an isothiazole) | Fungicidal | Active against rice blast. mdpi.commdpi.com |
| 3-methylbenzo[d]thiazol-methylquinolinium derivatives | Potent antibacterial | Active against MRSA, VRE, and NDM-1 Escherichia coli. nih.govnih.gov |
| 4-cyanoisothiazole | Antiviral | Shown activity against polio. mdpi.com |
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of benzo[d]isothiazole derivatives. In the case of 3-methylbenzo[d]thiazol-methylquinolinium derivatives, SAR analysis revealed that substitutions on the phenyl ring significantly influence antibacterial activity. nih.gov For instance, the introduction of a 4-fluorophenyl group resulted in a compound with superior efficacy. nih.gov Similarly, for other classes of benzothiazole derivatives, the presence and position of substituents like chloro and methoxy (B1213986) groups have been shown to enhance anticancer activity, a principle that can be applied to antimicrobial design. nih.gov
A key mechanism of action for some antibacterial benzo[d]thiazole derivatives is the inhibition of bacterial cell division. nih.govnih.gov Specifically, certain 3-methylbenzo[d]thiazol-methylquinolinium derivatives have been found to disrupt the GTPase activity and dynamic assembly of the FtsZ protein. nih.gov FtsZ is an essential and highly conserved protein that forms a ring at the site of cell division, making it an attractive target for new antibiotics. nih.gov By inhibiting FtsZ, these compounds prevent bacterial cell division, ultimately leading to cell death. nih.gov
Anticancer Agent Development and Cytotoxic Investigations
Benzo[d]isothiazole derivatives have shown significant promise as anticancer agents. Studies on benzo[d]isothiazole Schiff bases revealed marked cytotoxicity against human CD4+ lymphocytes (MT-4 cells). nih.gov Further evaluation of these compounds demonstrated that they inhibited the growth of leukemia cell lines. nih.gov One specific derivative also showed antiproliferative activity against two solid tumor-derived cell lines. nih.gov
The broader family of benzothiazole derivatives has been extensively studied for its anticancer potential. nih.gov For example, fluorinated 2-aryl benzothiazole derivatives have exhibited potent anti-tumor activity against breast cancer cell lines like MDA-MB-468 and MCF-7. nih.gov SAR studies have indicated that the presence of specific substituents, such as hydroxyl groups or chlorine atoms, can significantly enhance the cytotoxic activity of these compounds. nih.gov
| Derivative Class | Cell Line(s) | Observed Effect | Key Findings |
| Benzo[d]isothiazole Schiff Bases | Leukemia cell lines | Inhibition of growth nih.gov | Showed marked cytotoxicity against MT-4 cells. nih.gov |
| Fluorinated 2-aryl benzothiazoles | MDA-MB-468, MCF-7 (breast cancer) | Anti-tumor activity nih.gov | Hydroxyl substituents enhanced activity. nih.gov |
| Dichlorophenyl containing chlorobenzothiazole | 9 different cancer cell lines | Good anticancer activity nih.gov | GI50 values in the micromolar to nanomolar range. nih.gov |
Anti-inflammatory Investigations
The anti-inflammatory potential of benzo[d]isothiazole derivatives is an emerging area of research. While direct studies on this compound are limited, related heterocyclic structures have shown significant anti-inflammatory effects. For instance, indole (B1671886) and imidazole[2,1-b]thiazole derivatives have demonstrated considerable anti-inflammatory and analgesic properties. nih.gov A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and found to effectively inhibit the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in lipopolysaccharide (LPS)-induced RAW264.7 cells. nih.govrsc.org One compound, in particular, exhibited potent anti-inflammatory activity and was found to induce ferroptosis, a form of programmed cell death. rsc.org
Furthermore, a study on (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone, a compound with structural similarities, demonstrated significant anti-inflammatory and antinociceptive effects in various animal models. nih.gov The compound was able to reduce paw edema induced by carrageenan and compound 48/80, suggesting an action on early inflammatory mediators, including histamine. nih.gov These findings suggest that the benzo[d]isothiazole scaffold warrants further investigation for its anti-inflammatory potential.
Utility in Agrochemicals and Crop Protection
Benzo[d]isothiazole derivatives are significant in the field of agrochemicals. mdpi.com The isothiazole ring, a key component of this structure, is found in fungicides like isotianil, which is effective against rice blast. mdpi.com Research has shown that introducing different substituents to the benzothiazole ring, a bioisostere of benzo[d]isothiazole, can result in compounds with potent fungicidal activity. For example, replacing a chlorine atom with a fluorine atom on the benzene (B151609) ring of certain benzothiazole derivatives was found to improve their fungicidal effects. nih.gov
The development of new agrochemicals often involves the modification of core structures like benzothiazole and benzo[d]isothiazole to enhance efficacy and spectrum of activity. nih.gov These scaffolds are stable and easily modified, making them valuable in the discovery of novel crop protection agents. nih.gov
Table 1: Examples of Benzothiazole Derivatives with Antifungal Activity
| Compound/Scaffold | Target Pathogen | Activity Notes | Reference |
| Thioether-substituted benzothiazoles | Botrytis cinerea, Rhizoctonia solani | Combining the scaffold with benzene, furanone, and thiadiazole shows good fungicidal activity. | nih.gov |
| Benzothiazole with methylene-aryl linkage | Botrytis cinerea | The addition of a methylene (B1212753) group between the benzothiazole and aryl group increased fungicidal activity. | nih.gov |
| 4-fluoro substituted benzothiazole | Fungal pathogens | Replacement of a chlorine atom at position-2 with a fluorine atom at position-4 improved activity. | nih.gov |
This table is interactive. You can sort and filter the data.
Contributions to Materials Science and Dye Technologies
The benzo[d]isothiazole framework also plays a role in materials science, particularly in the creation of dyes and functional materials. mdpi.comresearchgate.net Isothiazole derivatives, in general, have been utilized as dyes. mdpi.com The related benzothiazole structure is a component of several commercial dyes used for cotton, such as Indanthren Rubine B and Indanthren Blue CLB. wikipedia.org
Derivatives of the closely related benzothiazole scaffold are prominent in the design of fluorescent probes for detecting various biological and chemical species. mdpi.comnih.govnih.gov These probes are often designed on an excited-state intramolecular proton transfer (ESIPT) mechanism. mdpi.com For instance, a benzothiazole-based probe was developed for the detection of hydrogen peroxide (H2O2) in living cells, exhibiting a distinct fluorescent signal upon reaction. mdpi.com Another probe, BTMO-PN, was created to detect peroxynitrite (ONOO-), a reactive oxygen species, with applications in imaging ferroptosis and distinguishing tumor tissues. nih.gov
The design of these probes often involves conjugating the core benzothiazole fluorophore with a specific recognition site. When the probe interacts with its target analyte, a change in its electronic structure occurs, leading to a measurable change in its fluorescence properties, such as a "turn-on" emission at a specific wavelength. mdpi.comnih.gov
Table 2: Examples of Benzothiazole-Based Fluorescent Probes
| Probe Name | Target Analyte | Mechanism/Principle | Application | Reference |
| BT-BO | Hydrogen Peroxide (H₂O₂) | Aggregation-Induced Emission (AIE) & ESIPT | Imaging H₂O₂ in living cells | mdpi.com |
| BzT-OAc / BzT-OAcryl | Esterase / Cysteine | Enzymatic cleavage / pH-responsive reaction | Monitoring endogenous esterase activity and pH perturbations | nih.gov |
| BTMO-PN | Peroxynitrite (ONOO⁻) | Cleavage of phenylboronic acid ester | Imaging ONOO⁻ changes during ferroptosis and in tumor tissues | nih.gov |
This table is interactive. You can sort and filter the data.
Catalysis and Green Chemistry
The benzo[d]isothiazole scaffold and its derivatives are subjects of interest in catalysis and green chemistry. arkat-usa.org Recent synthetic methods have focused on more environmentally friendly approaches, such as using electrochemistry as a green redox agent to synthesize benzo[d]isothiazol-3(2H)-ones, avoiding traditional chemical oxidants. mdpi.com Rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur represents an efficient C-H activation method for constructing the benzo[d]isothiazole core. arkat-usa.org Furthermore, catalyst-free methods are being developed; for example, the synthesis of 3-aminobenzo[d]isothiazole derivatives can be achieved using only an alkali in an air atmosphere, which simplifies the reaction system and reduces waste. google.com
Antifouling Research (within broader benzisothiazolone scaffold studies)
Biofouling is a significant problem for man-made surfaces in marine environments. researchgate.net While research into antifouling agents is broad, isothiazolinones, which are related to the benzo[d]isothiazole structure, are known for their biocidal properties. Studies on other heterocyclic compounds, such as isonitrosoacetanilides, are being conducted to find effective and environmentally benign antifouling alternatives. researchgate.net These studies aim to identify compounds that can inhibit the formation of biofilms (microfouling) and prevent the settlement of larger organisms (macrofouling) without being highly toxic to the surrounding ecosystem. researchgate.net
Concluding Perspectives and Future Research Directions
Unexplored Synthetic Avenues for 5-Bromo-3-methylbenzo[d]isothiazole
The synthesis of the benzo[d]isothiazole core has been approached through various strategies, which can be broadly categorized based on the nature of the starting materials. arkat-usa.org These established methods provide a foundation upon which novel and more efficient syntheses for this compound can be developed.
One of the most common strategies involves the cyclization of pre-functionalized phenyl rings containing both nitrogen and sulfur atoms. arkat-usa.org However, exploring pathways from aromatics preloaded with only nitrogen or only sulfur presents a viable, and potentially more flexible, synthetic route. arkat-usa.org For instance, the reaction of 2-halobenzonitriles with a sulfur source could be a direct approach.
Furthermore, transition-metal-free synthesis methodologies are gaining traction due to their environmental benefits. A cycloaddition reaction between a benzyne (B1209423) intermediate and a 1,2,5-thiadiazole (B1195012) could offer a novel route to the benzo[d]isothiazole scaffold, where the substituents on the benzyne precursor would dictate the final substitution pattern. arkat-usa.org Applying this to generate the 5-bromo-3-methyl derivative would require a specifically substituted benzyne.
Another promising, yet less explored, avenue is the direct and indirect formation of benzo[d]isothiazoles from thioanisoles via a double-lithiation strategy. arkat-usa.org This method's adaptability for incorporating various functional groups suggests its potential for the targeted synthesis of this compound.
Finally, the development of one-pot multicomponent reactions represents a significant goal in modern synthetic chemistry. Designing a convergent synthesis where the bromo and methyl functionalities are introduced in a single, efficient step from simple precursors would be a substantial advancement.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Precursor Type | Potential Advantages | Reference |
| Cyclization of Pre-functionalized Aromatics | Nitrogen and/or Sulfur pre-loaded phenyl rings | Established and reliable methods | arkat-usa.org |
| Benzyne Cycloaddition | Substituted 2-(trimethylsilyl)aryl triflates | Transition-metal-free, diverse substituent scope | arkat-usa.org |
| Double-Lithiation of Thioanisoles | Substituted thioanisoles | Milder conditions, good yields | arkat-usa.org |
| Multicomponent Reactions | Simple, readily available starting materials | High atom economy, operational simplicity | General Synthetic Strategy |
Advanced Spectroscopic and Structural Elucidation Techniques
While basic characterization of this compound is feasible, a deeper understanding of its structural and electronic properties necessitates the application of advanced spectroscopic techniques. Though specific data for this compound is not widely published, the methodologies applied to analogous benzisothiazole and benzothiazole (B30560) derivatives provide a clear roadmap. nih.govnih.gov
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques such as COSY, HSQC, and HMBC, would be crucial for the unambiguous assignment of all proton and carbon signals. nih.govnih.gov This level of detail is essential for confirming the regiochemistry of the bromo and methyl substituents on the benzisothiazole ring.
X-ray crystallography would provide the definitive solid-state structure, offering precise bond lengths, bond angles, and intermolecular interactions. This data is invaluable for understanding packing effects and for validating computational models.
Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), are necessary for confirming the elemental composition with high accuracy. nih.gov Tandem mass spectrometry (MS/MS) could be employed to study fragmentation patterns, which can provide further structural insights.
Table 2: Spectroscopic Techniques for the Characterization of this compound
| Technique | Information Obtained | Importance |
| 1D and 2D NMR | Connectivity and chemical environment of atoms | Unambiguous structure confirmation |
| X-ray Crystallography | Solid-state molecular structure and packing | Definitive structural elucidation |
| High-Resolution Mass Spectrometry | Exact molecular formula | Confirmation of elemental composition |
| UV-Vis Spectroscopy | Electronic transitions | Insight into chromophoric system |
| FTIR Spectroscopy | Functional groups present | Confirmation of molecular structure |
Interdisciplinary Research Integrating Computational and Experimental Approaches
The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating the discovery and development of new molecules. For this compound, an integrated approach would be highly beneficial.
Density Functional Theory (DFT) calculations can be employed to predict a range of molecular properties, including geometric parameters, vibrational frequencies (for comparison with FTIR data), and NMR chemical shifts. mdpi.com Such calculations can aid in the interpretation of experimental spectra and provide confidence in the structural assignment. Furthermore, DFT can be used to calculate electronic properties such as the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential, which are crucial for understanding the molecule's reactivity and potential applications. kfupm.edu.saresearchgate.net
Molecular docking studies could be performed to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes or receptors. researchgate.net This in silico screening can help to prioritize experimental testing and guide the design of new derivatives with enhanced biological activity. For instance, benzothiazole derivatives have been investigated as potential agents for Alzheimer's disease, and similar computational screening could be applied here. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies on a series of related benzisothiazole derivatives could help to build models that correlate structural features with biological activity or other properties. nih.gov This would enable the rational design of new compounds with optimized characteristics.
Emerging Roles in Novel Chemical Technologies
While the specific applications of this compound are yet to be explored, the broader benzisothiazole and isothiazole (B42339) families have shown promise in a variety of technological areas. mdpi.combldpharm.com
Materials Science: The rigid, planar structure of the benzisothiazole core, combined with the presence of a heavy bromine atom, suggests potential applications in organic electronics. Halogenated aromatic compounds are often used to tune the electronic properties and solid-state packing of organic semiconductors. Theoretical studies on related systems have explored their potential in organic solar cells. nih.gov Future research could investigate the utility of this compound as a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in photoluminescent materials. mdpi.com
Catalysis: The nitrogen and sulfur atoms in the isothiazole ring can act as coordination sites for metal ions. This suggests that this compound could serve as a ligand in the design of novel metal complexes for catalysis. The electronic properties of the ligand, influenced by the bromo and methyl substituents, could be tuned to optimize the catalytic activity for specific reactions.
Medicinal Chemistry: Benzisothiazole derivatives have a wide range of reported biological activities, including antimicrobial and anticancer properties. bldpharm.comnih.gov The presence of a bromine atom can enhance lipophilicity and potentially lead to stronger interactions with biological targets. Future work should involve screening this compound against a panel of bacterial and fungal strains, as well as various cancer cell lines, to identify any potential therapeutic utility.
Q & A
Basic: What synthetic strategies are effective for preparing 5-Bromo-3-methylbenzo[d]isothiazole?
Answer:
The synthesis of this compound typically employs intramolecular cyclization or heterocyclization approaches. Key methodologies include:
- Intramolecular cyclization of thioamide precursors : This involves forming the isothiazole ring via sulfur-nitrogen bond formation under controlled thermal or acidic conditions.
- (4+1)-Heterocyclization : Utilizing a four-atom fragment (e.g., a disulfide) and a one-atom component (e.g., a nitrile) to construct the heterocycle.
- Functionalization of preformed benzisothiazoles : Bromination and methylation can be achieved using electrophilic reagents (e.g., N-bromosuccinimide) or alkylating agents, respectively.
Retrosynthetic analysis is critical for identifying viable pathways, prioritizing steps with higher yields and fewer side reactions .
Advanced: How do palladium-isothiazole complexes enhance catalytic efficiency in Suzuki-Miyaura cross-coupling reactions?
Answer:
Palladium complexes with isothiazole ligands exhibit superior catalytic activity due to:
- Electronic modulation : The sulfur atom in isothiazole donates electron density to palladium, stabilizing the active Pd(0) species and accelerating oxidative addition.
- Temperature-dependent selectivity : Optimal activity occurs at 20–35°C, minimizing side reactions like arylboronic acid homocoupling (yields: 1–3%) .
- Heterogeneous catalysis : Silica-supported isothiazole-Pd complexes retain >90% activity over 10 cycles, enabling recyclability .
Methodological tip: Monitor reaction progress via GC-MS to detect biphenyl byproducts and adjust oxygen exposure to suppress oxidation .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- X-ray crystallography : Resolves molecular geometry, bond lengths (e.g., S–C distances: 1.734–1.757 Å), and π-π stacking interactions (centroid distances: ~3.5 Å) .
- NMR spectroscopy : H and C NMR identify substituent effects (e.g., methyl group splitting patterns).
- IR spectroscopy : Confirms functional groups (e.g., C–Br stretch at ~550 cm) .
Sample preparation: Crystallize from dimethylformamide (DMF) via slow evaporation for high-quality diffraction data .
Advanced: How can computational methods predict the crystal structure and stability of this compound derivatives?
Answer:
- Genetic Algorithms (GAtor) : Optimize crystal packing by simulating evolutionary routes with varied initial structures. For example, tricyano-1,4-dithiino[c]-isothiazole (TCS3) required seven GAtor runs to match experimental data .
- DFT calculations : Evaluate stability of metal complexes by analyzing frontier molecular orbitals (FMOs) and ligand-metal charge transfer .
Methodological tip: Combine computational predictions with experimental validation (e.g., DSC for polymorph screening) .
Advanced: What strategies are used to design bioactive this compound derivatives with antimycobacterial activity?
Answer:
- Pharmacophore hybridization : Merge benzisothiazole cores with ureas/thioureas to inhibit Mycobacterium tuberculosis GyrB DNA gyrase.
- In silico screening : Use PASS (Prediction of Activity Spectra) and DEREK (toxicity prediction) to prioritize derivatives with high efficacy and low toxicity .
- Salt formation : Convert carbamides to sodium salts (e.g., 157 ) for improved solubility and bioavailability .
Synthetic example: React 4,5-dichloroisothiazole-3-carboxylic acid azide with amino acids to yield amides (158 ) with confirmed in vitro activity .
Advanced: How should researchers address contradictions in catalytic yield data for isothiazole-mediated reactions?
Answer:
- Byproduct analysis : Quantify homocoupling products (e.g., biphenyls) via HPLC to assess oxidative side reactions .
- Reaction condition optimization : Test inert atmospheres (N/Ar) to suppress aerial oxidation of arylboronic acids.
- Catalyst characterization : Use TEM to confirm the absence of colloidal Pd nanoparticles, which may alter reaction pathways .
Statistical tools like ANOVA can identify significant variables (e.g., temperature, ligand ratio) affecting yield disparities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
